molecular formula C18H21BrO3 B14389813 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione CAS No. 88176-06-1

5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione

Cat. No.: B14389813
CAS No.: 88176-06-1
M. Wt: 365.3 g/mol
InChI Key: RZPRANWNJRPWKA-UHFFFAOYSA-N
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Description

5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione typically involves multiple steps, starting with the bromination of 4,6-dimethylphenyl compounds. The brominated intermediate is then subjected to further reactions to introduce the butanoyl and cyclohexane-1,3-dione groups. Common reagents used in these steps include bromine, acetic acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals with anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione is unique due to its combination of a brominated aromatic ring and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

88176-06-1

Molecular Formula

C18H21BrO3

Molecular Weight

365.3 g/mol

IUPAC Name

5-(2-bromo-4,6-dimethylphenyl)-2-butanoylcyclohexane-1,3-dione

InChI

InChI=1S/C18H21BrO3/c1-4-5-14(20)18-15(21)8-12(9-16(18)22)17-11(3)6-10(2)7-13(17)19/h6-7,12,18H,4-5,8-9H2,1-3H3

InChI Key

RZPRANWNJRPWKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C=C2Br)C)C

Origin of Product

United States

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